

Mechanism of Action Validation Guide: 2-Chloro-5-hydroxybenzamide

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Compound of Interest

Compound Name: 2-Chloro-5-hydroxybenzamide

CAS No.: 312313-04-5

Cat. No.: B2695250

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Executive Summary & Comparative Landscape

2-Chloro-5-hydroxybenzamide belongs to the salicylamide/benzamide class of small molecules. Based on Structure-Activity Relationship (SAR) data from analogous compounds (Niclosamide, Salicylamide), the predicted primary MoA involves protonophoric mitochondrial uncoupling or allosteric modulation of inflammatory pathways (NF- κ B).

However, unlike standard inhibitors, hydroxybenzamides often act as "privileged scaffolds" that can exhibit promiscuity. Therefore, the validation strategy must rigorously distinguish between specific target engagement (e.g., viral proteases, kinases) and non-specific membrane destabilization.

Comparative Performance Matrix

The following table benchmarks 2-Cl-5-OH-BZA against established alternatives in its chemical class.

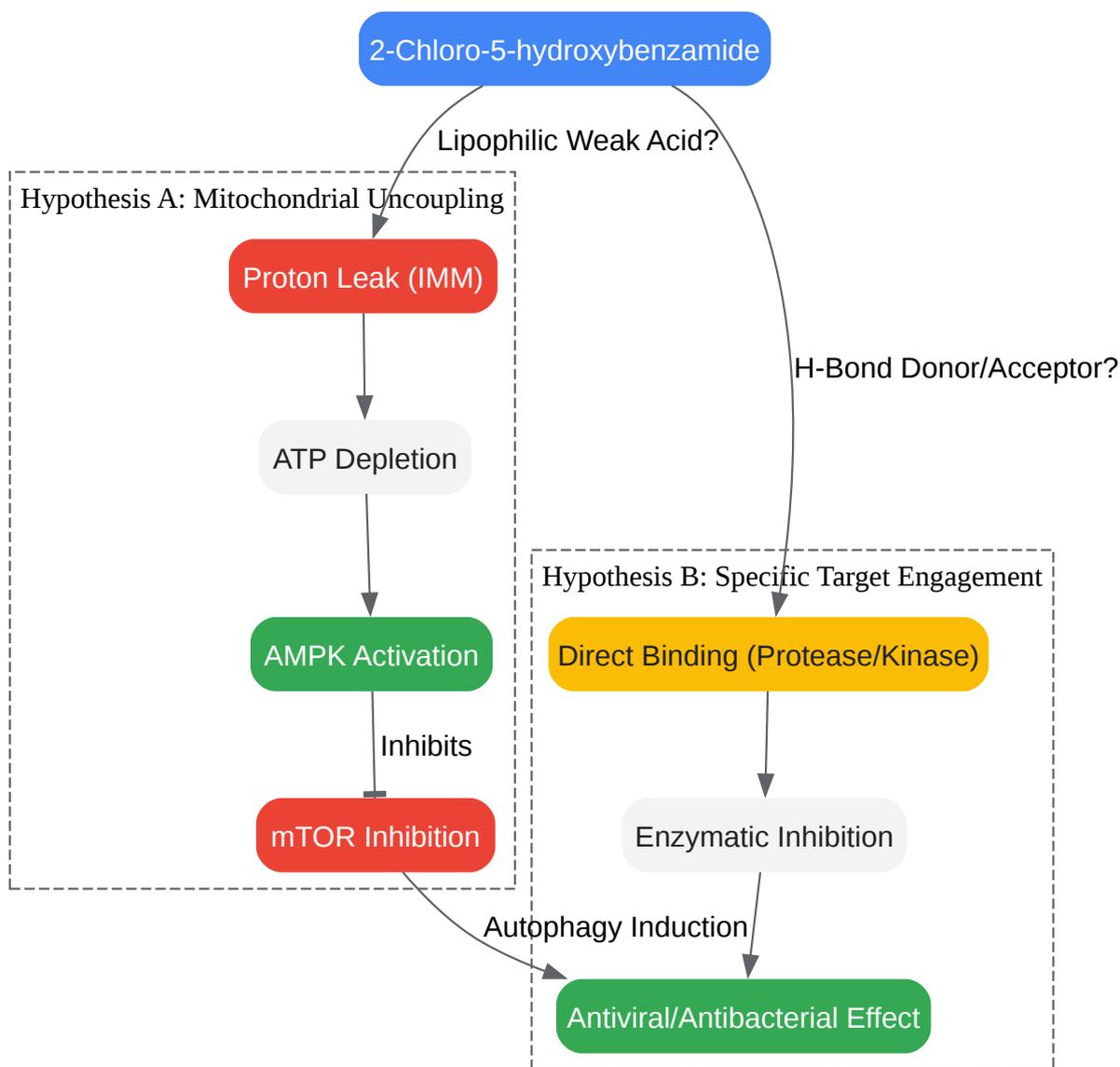
Feature	2-Chloro-5-hydroxybenzamide (Target)	Niclosamide (Benchmark)	Salicylamide (Control)
Primary MoA	Putative: Mitochondrial Uncoupling / Protease Inhibition	Oxidative Phosphorylation Uncoupling (Protonophore)	COX Inhibition / CNS Depressant
Key Structural Alert	Phenolic -OH + Amide + Halogen (Proton donor)	Salicylanilide core (Strong proton donor)	Phenolic -OH + Amide
Lipophilicity (cLogP)	~1.8 - 2.2 (Moderate)	~3.6 (High)	~1.3 (Low)
Solubility	Moderate (Improved over Niclosamide)	Very Low (Aqueous < 1 µM)	High
Cytotoxicity Risk	Moderate (Target dependent)	High (Mitochondrial toxicity)	Low
Validation Priority	Rule out PAINS (Pan- Assay Interference)	Validated Uncoupler	Validated Analgesic

Mechanistic Hypothesis & Signaling Pathway[1]

The most critical validation step is determining if 2-Cl-5-OH-BZA acts via Mitochondrial Uncoupling (like Niclosamide) or Specific Protein Ligation (e.g., inhibiting SARS-CoV-2 Mpro or bacterial FtsZ).

Pathway Visualization

The diagram below maps the logical flow for validating the MoA, distinguishing between metabolic modulation (AMPK pathway) and direct enzymatic inhibition.



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Caption: Dual-hypothesis framework. Pathway A (Left) tracks mitochondrial uncoupling leading to AMPK activation. Pathway B (Right) tracks direct enzymatic inhibition.

Experimental Validation Protocols

To scientifically validate 2-Cl-5-OH-BZA, you must move beyond simple IC50 curves. The following protocols establish causality.

Protocol A: Mitochondrial Respiration Stress Test (Seahorse Assay)

Objective: Determine if 2-Cl-5-OH-BZA acts as a protonophore, a common mechanism for halogenated hydroxybenzamides.

Methodology:

- Cell Seeding: Seed HeLa or A549 cells (1.5×10^4 cells/well) in XF96 plates. Incubate overnight.
- Compound Injection: Prepare 2-Cl-5-OH-BZA at 10x concentrations (1, 5, 10, 20 μ M).
- Sequential Injections:
 - Port A: 2-Cl-5-OH-BZA (Test) OR Oligomycin (ATP Synthase inhibitor control).
 - Port B: FCCP (Standard uncoupler, positive control).
 - Port C: Rotenone/Antimycin A (ETC shutoff).
- Readout: Measure Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR).

Interpretation Criteria:

- True Uncoupler: Immediate spike in OCR (similar to FCCP) without a drop in ECAR.
- ETC Inhibitor: Drop in OCR (similar to Rotenone).
- Null: No change in OCR.

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Expert Insight: If 2-Cl-5-OH-BZA increases OCR, it confirms the "uncoupling" mechanism. This is often the "off-target" effect that explains broad-spectrum antiviral activity in this chemical class.

Protocol B: Cellular Thermal Shift Assay (CETSA)

Objective: Prove physical binding to a specific protein target (e.g., SARS-CoV-2 Mpro or a host kinase) in a complex cellular environment, ruling out non-specific toxicity.

Methodology:

- Treatment: Treat live cells (or lysate) with 2-Cl-5-OH-BZA (10 μ M) or DMSO (Vehicle) for 1 hour.
- Thermal Challenge: Aliquot samples into PCR tubes and heat to a gradient (40°C to 70°C) for 3 minutes.
- Lysis & Separation: Lyse cells (freeze-thaw). Centrifuge at 20,000 x g for 20 mins to pellet denatured/precipitated proteins.
- Detection: Analyze the supernatant via Western Blot using an antibody for the specific target of interest.

Self-Validating Check:

- If the target protein remains soluble at higher temperatures in the treated group compared to DMSO, thermal stabilization has occurred.
- Control: Use a known binder (e.g., Staurosporine for kinases) to validate the assay window.

Exclusion of PAINS (Pan-Assay Interference)

Hydroxybenzamides can form aggregates that sequester proteins non-specifically. You must perform a detergent-based counter-screen.

Protocol:

- Run the primary enzymatic assay (e.g., Protease inhibition).
- Add 0.01% Triton X-100 or 0.05% Tween-20 to the buffer.
- Result Analysis:
 - If IC₅₀ shifts significantly (e.g., from 1 μM to >50 μM) upon adding detergent, 2-Cl-5-OH-BZA is likely a promiscuous aggregator (False Positive).
 - If IC₅₀ remains stable, the mechanism is likely specific.

References

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